molecular formula C23H25N5O3 B2730662 N-[3-({4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)phenyl]acetamide CAS No. 1775391-10-0

N-[3-({4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)phenyl]acetamide

Cat. No. B2730662
CAS RN: 1775391-10-0
M. Wt: 419.485
InChI Key: BORMRQIKEADRCZ-UHFFFAOYSA-N
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Description

N-[3-({4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)phenyl]acetamide is a useful research compound. Its molecular formula is C23H25N5O3 and its molecular weight is 419.485. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking

  • Research has demonstrated the synthesis of related triazole compounds through both conventional and microwave-assisted protocols, aiming to improve reaction efficiency and yield. These compounds, including derivatives similar to the specified chemical, have shown inhibition potential against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Molecular docking studies provide insights into their mode of binding and potential therapeutic applications (Virk et al., 2018).

DNA and Protein Binding Studies

  • Novel paracetamol derivatives, structurally related to the specified compound, have been synthesized and their interactions with calf thymus DNA and bovine serum albumin (BSA) have been explored. These studies indicate potential biological activities through intercalation with DNA and strong binding to proteins, suggesting avenues for drug development and therapeutic interventions (Raj, 2020).

Antimicrobial Activity

  • A study on novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, which share a similar synthetic framework, demonstrated significant antibacterial and antifungal activities. This highlights the potential of such compounds in addressing microbial resistance and developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Versatile Building Blocks for Natural Products

  • Research into phenylglycinol-derived oxazolopiperidone lactams, serving as versatile intermediates, enables the enantioselective synthesis of a wide array of natural products, including piperidine-containing compounds. This approach allows for precise control over the stereochemistry and substitution patterns, critical for the synthesis of bioactive molecules and pharmaceuticals (Escolano, Amat, & Bosch, 2006).

Anticonvulsant Activity

  • A series of acetamides, including compounds structurally related to the queried chemical, have been synthesized and evaluated for their anticonvulsant activity. These studies reveal the potential for developing new therapeutic agents for epilepsy and related neurological conditions, emphasizing the importance of chemical modifications to enhance biological activity (Obniska et al., 2015).

properties

IUPAC Name

N-[3-[4-[4-(4-methylphenyl)-5-oxo-1H-1,2,4-triazol-3-yl]piperidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-15-6-8-20(9-7-15)28-21(25-26-23(28)31)17-10-12-27(13-11-17)22(30)18-4-3-5-19(14-18)24-16(2)29/h3-9,14,17H,10-13H2,1-2H3,(H,24,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORMRQIKEADRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=CC=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.